molecular formula C29H30N8O5 B1339534 N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide CAS No. 925213-63-4

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide

Cat. No. B1339534
M. Wt: 570.6 g/mol
InChI Key: YOVNFNXUCOWYSG-UHFFFAOYSA-N
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Patent
US07547779B2

Procedure details

Under argon, to a suspension of the HCl salt of 4-{[2-(4-morpholinyl)ethyl]oxy}benzoic acid (3.98 g, 13.8 mmol) in CH2Cl2 (100 ml) was added DMF (40 μl), followed with oxalylchloride (3.6 ml, 41.4 mmol). This mixture was then heated to reflux until a clear solution resulted. The reaction mixture was then concentrated, added CH2Cl2 (20 mL) and reconcentrated. A suspension of the above product in CH2Cl2 (100 mL), was added to a suspension of the product of Example 3 (3.96 g, 11.7 mmol) in pyridine (30 mL). This mixture was then heated to 70° C., the CH2Cl2 was distilled off, then stirred for 1 h. CH2Cl2 (200 mL) was added to the cooled reaction mixture, stirred for 15 min and then filtered to provide a first crop of product (crop 1). The filtrate was concentrated in vacuo and the residue taken up in EtOAc, washed with water (4×), brine, dried over Na2SO4, filtered and concentrated to provide Crop 2. Crops 1 and 2 were combined and recrystallized from MeOH to afforded a off white solid (5.54 g, 83%). 1H NMR (400 MHz, DMSO) δ ppm 11.35 (bs, 1H), 10.22 (s, 1H), 8.79 (d, 1H, 0.8 Hz), 7.99 (d, 2H, 8.8 Hz), 7.58-7.64 (m, 3H), 7.37 (t, 1H, 8.0 Hz), 7.12 (d, 2H, 8.8 Hz), 6.95 (s, 2H), 6.84-6.87 (m, 1H), 4.70 (q, 2H, 7.2 Hz), 4.53 (bs, 2H), 3.81-3.98 (m, 4H), 3.49-3.58 (m, 4H), 3.18-3.36 (m, 2H), 1.41 (t, 3H, 7.2 Hz). MS (ES+) m/e 571 [M+H]+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
product
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 μL
Type
solvent
Reaction Step Four
Name
Yield
83%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([CH2:8][CH2:9][O:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([OH:17])=O)=[CH:13][CH:12]=2)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C(Cl)(=O)C(Cl)=O.[NH2:26][C:27]1[CH:28]=[C:29]([O:33][C:34]2[N:39]=[CH:38][C:37]3[N:40]=[C:41]([C:45]4[C:46]([NH2:50])=[N:47][O:48][N:49]=4)[N:42]([CH2:43][CH3:44])[C:36]=3[CH:35]=2)[CH:30]=[CH:31][CH:32]=1>C(Cl)Cl.N1C=CC=CC=1.CN(C=O)C>[NH2:50][C:46]1[C:45]([C:41]2[N:42]([CH2:43][CH3:44])[C:36]3[CH:35]=[C:34]([O:33][C:29]4[CH:28]=[C:27]([NH:26][C:15](=[O:17])[C:14]5[CH:13]=[CH:12][C:11]([O:10][CH2:9][CH2:8][N:2]6[CH2:3][CH2:4][O:5][CH2:6][CH2:7]6)=[CH:19][CH:18]=5)[CH:32]=[CH:31][CH:30]=4)[N:39]=[CH:38][C:37]=3[N:40]=2)=[N:49][O:48][N:47]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.98 g
Type
reactant
Smiles
N1(CCOCC1)CCOC1=CC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
product
Quantity
3.96 g
Type
reactant
Smiles
NC=1C=C(C=CC1)OC1=CC2=C(C=N1)N=C(N2CC)C=2C(=NON2)N
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
40 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until a clear solution
CUSTOM
Type
CUSTOM
Details
resulted
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
ADDITION
Type
ADDITION
Details
added CH2Cl2 (20 mL)
ADDITION
Type
ADDITION
Details
A suspension of the above product in CH2Cl2 (100 mL)
DISTILLATION
Type
DISTILLATION
Details
the CH2Cl2 was distilled off
ADDITION
Type
ADDITION
Details
CH2Cl2 (200 mL) was added to the cooled reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to provide a first crop of product (crop 1)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
WASH
Type
WASH
Details
washed with water (4×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide Crop 2
CUSTOM
Type
CUSTOM
Details
recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=NON1)C=1N(C2=C(C=NC(=C2)OC=2C=C(C=CC2)NC(C2=CC=C(C=C2)OCCN2CCOCC2)=O)N1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07547779B2

Procedure details

Under argon, to a suspension of the HCl salt of 4-{[2-(4-morpholinyl)ethyl]oxy}benzoic acid (3.98 g, 13.8 mmol) in CH2Cl2 (100 ml) was added DMF (40 μl), followed with oxalylchloride (3.6 ml, 41.4 mmol). This mixture was then heated to reflux until a clear solution resulted. The reaction mixture was then concentrated, added CH2Cl2 (20 mL) and reconcentrated. A suspension of the above product in CH2Cl2 (100 mL), was added to a suspension of the product of Example 3 (3.96 g, 11.7 mmol) in pyridine (30 mL). This mixture was then heated to 70° C., the CH2Cl2 was distilled off, then stirred for 1 h. CH2Cl2 (200 mL) was added to the cooled reaction mixture, stirred for 15 min and then filtered to provide a first crop of product (crop 1). The filtrate was concentrated in vacuo and the residue taken up in EtOAc, washed with water (4×), brine, dried over Na2SO4, filtered and concentrated to provide Crop 2. Crops 1 and 2 were combined and recrystallized from MeOH to afforded a off white solid (5.54 g, 83%). 1H NMR (400 MHz, DMSO) δ ppm 11.35 (bs, 1H), 10.22 (s, 1H), 8.79 (d, 1H, 0.8 Hz), 7.99 (d, 2H, 8.8 Hz), 7.58-7.64 (m, 3H), 7.37 (t, 1H, 8.0 Hz), 7.12 (d, 2H, 8.8 Hz), 6.95 (s, 2H), 6.84-6.87 (m, 1H), 4.70 (q, 2H, 7.2 Hz), 4.53 (bs, 2H), 3.81-3.98 (m, 4H), 3.49-3.58 (m, 4H), 3.18-3.36 (m, 2H), 1.41 (t, 3H, 7.2 Hz). MS (ES+) m/e 571 [M+H]+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
product
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 μL
Type
solvent
Reaction Step Four
Name
Yield
83%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([CH2:8][CH2:9][O:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([OH:17])=O)=[CH:13][CH:12]=2)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C(Cl)(=O)C(Cl)=O.[NH2:26][C:27]1[CH:28]=[C:29]([O:33][C:34]2[N:39]=[CH:38][C:37]3[N:40]=[C:41]([C:45]4[C:46]([NH2:50])=[N:47][O:48][N:49]=4)[N:42]([CH2:43][CH3:44])[C:36]=3[CH:35]=2)[CH:30]=[CH:31][CH:32]=1>C(Cl)Cl.N1C=CC=CC=1.CN(C=O)C>[NH2:50][C:46]1[C:45]([C:41]2[N:42]([CH2:43][CH3:44])[C:36]3[CH:35]=[C:34]([O:33][C:29]4[CH:28]=[C:27]([NH:26][C:15](=[O:17])[C:14]5[CH:13]=[CH:12][C:11]([O:10][CH2:9][CH2:8][N:2]6[CH2:3][CH2:4][O:5][CH2:6][CH2:7]6)=[CH:19][CH:18]=5)[CH:32]=[CH:31][CH:30]=4)[N:39]=[CH:38][C:37]=3[N:40]=2)=[N:49][O:48][N:47]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.98 g
Type
reactant
Smiles
N1(CCOCC1)CCOC1=CC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
product
Quantity
3.96 g
Type
reactant
Smiles
NC=1C=C(C=CC1)OC1=CC2=C(C=N1)N=C(N2CC)C=2C(=NON2)N
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
40 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until a clear solution
CUSTOM
Type
CUSTOM
Details
resulted
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
ADDITION
Type
ADDITION
Details
added CH2Cl2 (20 mL)
ADDITION
Type
ADDITION
Details
A suspension of the above product in CH2Cl2 (100 mL)
DISTILLATION
Type
DISTILLATION
Details
the CH2Cl2 was distilled off
ADDITION
Type
ADDITION
Details
CH2Cl2 (200 mL) was added to the cooled reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to provide a first crop of product (crop 1)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
WASH
Type
WASH
Details
washed with water (4×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide Crop 2
CUSTOM
Type
CUSTOM
Details
recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=NON1)C=1N(C2=C(C=NC(=C2)OC=2C=C(C=CC2)NC(C2=CC=C(C=C2)OCCN2CCOCC2)=O)N1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.